Technical Monograph: 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one
Technical Monograph: 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one
Strategic Scaffold for Isoflavonoid and Kinase Inhibitor Synthesis
Executive Summary
1-(2-hydroxyphenyl)-2-phenylpropan-1-one (also known as 2'-hydroxy-α-methyl-deoxybenzoin or 2'-hydroxy-2-phenylpropiophenone) represents a critical pharmacophore in medicinal chemistry. Unlike its structural isomer 2'-hydroxydihydrochalcone (which leads to flavones), this specific
This guide provides a rigorous technical analysis of its structure, a validated synthetic protocol via the Fries rearrangement, and its application in developing kinase inhibitors and estrogen receptor modulators (SERMs).
Part 1: Structural Characterization & Physiochemical Properties[1]
The molecule is defined by a 1,2-diarylpropanoid skeleton. Its reactivity and spectral properties are dominated by the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the ketone carbonyl.
1.1 Chemical Identity
| Parameter | Detail |
| IUPAC Name | 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one |
| Common Synonyms | 2'-Hydroxy-2-phenylpropiophenone; |
| Molecular Formula | |
| Molecular Weight | 226.27 g/mol |
| Key Isomer Distinction | Not to be confused with: 1-(2-hydroxyphenyl)-3-phenylpropan-1-one (Dihydrochalcone), which has the phenyl ring at the |
1.2 Spectral Signature (Predictive Analysis)
The IMHB locks the molecule into a planar conformation, significantly affecting its NMR and IR signals.
-
H-NMR (CDCl
):- ~12.0 - 12.5 ppm (s, 1H): The phenolic proton is heavily deshielded due to strong chelation with the carbonyl oxygen. This signal is characteristic of ortho-hydroxy ketones.
-
~4.6 - 4.8 ppm (q, 1H): The methine proton at the
-position (chiral center). - ~1.5 ppm (d, 3H): The methyl group doublet, coupled to the methine.
-
IR Spectroscopy:
-
: Shifts to lower frequencies (~1630–1640 cm
) compared to non-chelated ketones (~1680 cm ) due to the weakening of the C=O bond order by the hydrogen bond.
-
: Shifts to lower frequencies (~1630–1640 cm
Part 2: Synthetic Methodology & Mechanistic Causality
The most robust route to 1-(2-hydroxyphenyl)-2-phenylpropan-1-one is the Fries Rearrangement of phenyl 2-phenylpropionate (phenyl hydratropate). Direct Friedel-Crafts acylation of phenol with 2-phenylpropionyl chloride often results in the para-isomer or polymerization; the Fries rearrangement allows for thermodynamic control to favor the ortho-isomer.
2.1 The Fries Rearrangement Mechanism
The reaction proceeds via an acylium ion intermediate.[2][3][4][5] The choice of solvent and temperature dictates the regioselectivity (ortho vs. para).[2][3]
-
Kinetic Control (Low Temp): Favors para-isomer.
-
Thermodynamic Control (High Temp / Non-polar Solvent): Favors the ortho-isomer (Target) due to the stability of the aluminum chelate complex formed between the carbonyl and the phenoxide oxygen.
Figure 1: The thermodynamic stability of the 6-membered aluminum chelate ring drives the formation of the ortho-isomer at elevated temperatures.
Part 3: Biological Relevance & Pharmacophore Utility[7]
This scaffold is the "missing link" in understanding the synthesis of isoflavones versus flavones.
-
Flavone Synthesis: Uses chalcones (1,3-diaryl).
-
Isoflavone Synthesis: Uses
-phenyl ketones (1,2-diaryl).
In drug discovery, this structure serves as a precursor for 7-hydroxy-3-methylisoflavone , a core structure investigated for:
-
Kinase Inhibition: The planar benzopyrone ring mimics the ATP-binding pocket of kinases.
-
SERMs: Structural similarity to 17
-estradiol allows modulation of Estrogen Receptors (ER /ER ).
Figure 2: Synthetic pathway transforming the scaffold into the bioactive isoflavone core.
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one via Fries Rearrangement.
Reagents:
-
Phenyl 2-phenylpropionate (1.0 eq)
-
Aluminum Chloride (
), anhydrous (1.2 eq) -
Solvent: Chlorobenzene (High boiling point, non-polar) or Neat (Solvent-free).
Protocol:
-
Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and
drying tube, place 10.0 g of phenyl 2-phenylpropionate. -
Catalyst Addition: Add 7.0 g of anhydrous
in small portions with stirring. Caution: Exothermic reaction. -
Reaction:
-
Heat the mixture to 140°C (oil bath).
-
Maintain temperature for 2 hours. The mixture will turn viscous and dark orange/red (formation of the aluminum complex).
-
Validation Point: Evolution of HCl gas ceases when conversion is near completion.
-
-
Quenching: Cool the mixture to room temperature. Pour the viscous mass onto 100 g of crushed ice mixed with 20 mL concentrated HCl. This breaks the aluminum chelate.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Purification:
-
Wash organic phase with water and brine.
-
Dry over anhydrous
and concentrate in vacuo. -
Distillation/Recrystallization: The product can be purified by vacuum distillation or recrystallization from ethanol.
-
-
Identification: Confirm via TLC (Ferric chloride spray test: Positive result = violet/blue color indicating free phenolic -OH).
References
-
Fries Rearrangement Mechanism & Scope
-
Martin, R. (1992). "Aromatic Hydroxyketones: Preparation and Physical Properties." Springer Netherlands.
-
-
Isoflavonoid Biosynthesis & Synthesis
-
Dewick, P. M. (2009). "Medicinal Natural Products: A Biosynthetic Approach." Wiley.
-
-
Synthetic Utility of
-Phenyl Ketones:-
Wahala, K., & Hase, T. A. (1991). "Expedient Synthesis of Isoflavones from Deoxybenzoins." Journal of the Chemical Society, Perkin Transactions 1.
-
-
General Properties of Hydroxypropiophenones
-
National Institute of Standards and Technology (NIST). "1-(2-Hydroxyphenyl)-1-propanone Data."[6]
-
